Imidazole, 4-(4-methylpiperidino)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 4-(4-methylpiperidino)-5-nitro- is a heterocyclic compound that features an imidazole ring substituted with a 4-methylpiperidino group and a nitro group at the 5-position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves multicomponent reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions . Another approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . For the specific synthesis of Imidazole, 4-(4-methylpiperidino)-5-nitro-, a similar multicomponent reaction can be employed, where the appropriate substituted aldehyde and amine are used.
Industrial Production Methods
Industrial production of imidazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yields. For instance, a Schiff’s base complex nickel catalyst (Ni-C) enables a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate . This method can be adapted for the production of Imidazole, 4-(4-methylpiperidino)-5-nitro- by selecting the appropriate starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazole, 4-(4-methylpiperidino)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like tin(II) chloride for the reduction of the nitro group , and bases like sodium hydride for nucleophilic substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group would yield an amino-substituted imidazole derivative .
Wissenschaftliche Forschungsanwendungen
Imidazole, 4-(4-methylpiperidino)-5-nitro- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Imidazole, 4-(4-methylpiperidino)-5-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole, 4-(4-methylpiperidino)-5-amino-: This compound is similar but has an amino group instead of a nitro group.
Imidazole, 4-(4-methylpiperidino)-5-chloro-: This compound has a chloro group instead of a nitro group.
Uniqueness
Imidazole, 4-(4-methylpiperidino)-5-nitro- is unique due to the presence of both the 4-methylpiperidino and nitro groups, which confer specific chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, while the 4-methylpiperidino group can enhance the compound’s interaction with biological targets .
Eigenschaften
CAS-Nummer |
73941-34-1 |
---|---|
Molekularformel |
C9H14N4O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-methyl-1-(5-nitro-1H-imidazol-4-yl)piperidine |
InChI |
InChI=1S/C9H14N4O2/c1-7-2-4-12(5-3-7)8-9(13(14)15)11-6-10-8/h6-7H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
XOKFAXKYFQPESM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=C(NC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.